BenchChemオンラインストアへようこそ!

(+)-Cevimeline hydrochloride hemihydrate

Xerostomia therapeutics Sjögren's syndrome Sialagogue tolerability

Select (+)-Cevimeline hydrochloride hemihydrate for muscarinic receptor studies grounded in direct clinical superiority: a 61% vs 32% discontinuation rate versus pilocarpine (p<0.001) and 4–6 hour salivary stimulation—double pilocarpine's 2-hour window—ensure higher subject retention and reduced adverse-event confounding in longitudinal protocols. The stereochemically pure (+)-enantiomer enables rigorous chiral-specific receptor interaction mapping, enantioselective metabolism profiling, and analytical method validation unattainable with racemic formulations. Well-characterized EC₅₀ values (3.5 μM ileum, 3 μM trachea) and a 10 mg/kg i.d. minimum effective dose in rat xerostomia models provide reproducible pharmacology benchmarks for comparative studies.

Molecular Formula C10H17NOS.HCl.1/2H2O
Molecular Weight 244.78
Cat. No. B1574236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cevimeline hydrochloride hemihydrate
Molecular FormulaC10H17NOS.HCl.1/2H2O
Molecular Weight244.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Cevimeline Hydrochloride Hemihydrate for Scientific Procurement: Compound Identity and Baseline Pharmacology


(+)-Cevimeline hydrochloride hemihydrate (CAS 153504-70-2), also identified as (+)-SNI-2011 or (+)-AF102B hydrochloride hemihydrate, is a quinuclidine-derived muscarinic acetylcholine receptor (mAChR) agonist with preferential affinity for the M1 and M3 receptor subtypes [1]. This compound functions as a parasympathomimetic sialagogue, acting as a rigid analog of acetylcholine to stimulate exocrine gland secretion [2]. The (+)-enantiomer represents the specific stereoisomeric form of cevimeline, distinguishing it from the racemic mixture (INN cevimeline) and the (-)-enantiomer, and is utilized as a reference standard in chiral drug development and structure-activity relationship investigations [3].

Why (+)-Cevimeline Hydrochloride Hemihydrate Cannot Be Simply Interchanged with Pilocarpine or Other Sialagogues


Substitution of (+)-cevimeline hydrochloride hemihydrate with alternative sialagogues such as pilocarpine or bethanechol is not scientifically equivalent due to fundamental differences in pharmacokinetic duration, adverse effect burden, and patient adherence profiles. While both cevimeline and pilocarpine function as muscarinic agonists approved for xerostomia in Sjögren's syndrome, clinical head-to-head data reveal that pilocarpine is associated with a significantly higher rate of therapy discontinuation due to side effects (61% vs. 32% for cevimeline, p<0.001) [1]. Furthermore, the duration of salivary stimulation with pilocarpine (approximately 2 hours) is substantially shorter than with cevimeline (4–6 hours), corresponding to plasma half-life differences of 0.8 hour versus 3–6 hours, respectively [2]. Bethanechol, while demonstrating greater stimulated saliva output in some analyses, addresses different primary indications and lacks the M1/M3 preferential profile characteristic of cevimeline [3]. These distinctions carry direct implications for experimental design, clinical protocol adherence, and procurement specification in studies requiring reproducible, sustained sialagogue activity with minimized participant dropout.

(+)-Cevimeline Hydrochloride Hemihydrate: Quantified Differentiation Evidence Against Comparator Sialagogues


Therapy Discontinuation Rate: Cevimeline vs. Pilocarpine in Sjögren's Syndrome Patients

In a retrospective head-to-head comparison of 118 patients with primary Sjögren's syndrome, cevimeline demonstrated a significantly lower therapy failure rate compared to pilocarpine. The failure rate among first-time users was 27% for cevimeline versus 47% for pilocarpine (p=0.02). Among all users regardless of prior treatment history, the failure rate was 32% for cevimeline versus 61% for pilocarpine (p<0.001) [1].

Xerostomia therapeutics Sjögren's syndrome Sialagogue tolerability

Adverse Effect Burden: Excessive Sweating Incidence Cevimeline vs. Pilocarpine

In the same 118-patient retrospective analysis, severe sweating—the most frequent side effect precipitating treatment cessation—occurred at a substantially lower frequency with cevimeline than with pilocarpine. The incidence of severe sweating leading to therapy discontinuation was 11% in cevimeline users compared to 25% in pilocarpine users (p=0.02) [1]. A separate 110-patient retrospective chart review at Tufts University School of Dental Medicine similarly found that pilocarpine use was associated with a higher overall proportion of adverse effects compared to cevimeline (p=0.04), with an overall adherence rate significantly higher in the cevimeline group (p=0.0056) [2].

Adverse drug reaction Sialagogue tolerability Sjögren's syndrome

Duration of Salivary Stimulation and Plasma Half-Life: Cevimeline vs. Pilocarpine

Cevimeline exhibits a substantially longer duration of action than pilocarpine in humans. At a clinical dose of 30 mg (0.6 mg/kg), cevimeline-induced salivary secretion persists for at least 4 to 6 hours, whereas pilocarpine (5 mg)-stimulated saliva secretion declines and returns to baseline within approximately 2 hours of administration [1]. This difference corresponds directly to plasma half-life measurements: cevimeline demonstrates a half-life of 3 to 6 hours, compared to 0.8 hour for pilocarpine [2]. In an in vitro study using rat parotid gland apical plasma membrane preparations, cevimeline induced a long-lasting increase in aquaporin-5 protein levels, while acetylcholine and pilocarpine produced only transient increases, suggesting that sustained molecular effects at the glandular level contribute mechanistically to the extended duration of action [2].

Pharmacokinetics Sialagogue Drug action duration

M1 Receptor Binding Affinity and Functional Selectivity Profile

Cevimeline demonstrates preferential binding affinity for M1 and M3 muscarinic receptor subtypes, distinguishing it from non-selective muscarinic agonists. In functional assays using isolated guinea pig ileum and trachea preparations, cevimeline induced contractions with EC50 values of 3.5 μM and 3 μM, respectively . Binding studies indicated that cevimeline hydrochloride hemihydrate acts as a potent M1-preferring muscarinic agonist with higher affinity for M1 receptors than comparator M1 agonists in the same class [1]. However, it is noted that in radiolabeled antagonist displacement binding studies across M1, M2, and M3 subtypes, neither cevimeline nor pilocarpine displayed pronounced subtype selectivity, indicating that both compounds exhibit non-selective muscarinic agonism in that particular assay format [2]. This evidence should be interpreted within the specific experimental context and does not represent a differential advantage over pilocarpine with respect to receptor selectivity.

Receptor pharmacology Muscarinic agonist Binding affinity

In Vivo Sialagogue Potency: Dose-Response Comparison in Rat Xerostomia Model

In a rat xerostomia model produced by X-ray irradiation (15 Gy), both pilocarpine hydrochloride and cevimeline demonstrated dose-dependent increases in salivary flow rate and total salivary volume from submandibular/sublingual glands over a 120-minute observation period. The minimum effective dose for sialagogic effect was 0.2 mg/kg intraduodenal (i.d.) for pilocarpine hydrochloride and 10 mg/kg i.d. for cevimeline [1]. This indicates that pilocarpine is approximately 50-fold more potent than cevimeline on a mg/kg basis in this preclinical model. However, the therapeutic relevance of this potency difference is tempered by the adverse effect and discontinuation rate data from human studies, where cevimeline demonstrates superior tolerability and adherence despite requiring higher absolute dosing. Both drugs increased protein output from salivary glands in proportion to salivary volume increases in both normal and irradiated rats [1]. Effects on the central nervous system (CNS) assessed by body temperature monitoring in conscious normal rats revealed that pilocarpine hydrochloride (0.4–4 mg/kg p.o.) had no effect on body temperature, whereas cevimeline at 30 and 100 mg/kg p.o. caused significant hypothermia [2], suggesting a distinct CNS penetration profile that may be relevant to research applications.

Xerostomia model Sialagogue efficacy Dose-response

Stereochemical Purity and Enantiomer-Specific Activity Profile

The (+)-enantiomer of cevimeline hydrochloride hemihydrate represents the stereochemically defined form of this muscarinic agonist, with the biological activity of cevimeline residing specifically in the (+)-cis-isomer . The clinically used pharmaceutical preparation (Evoxac and its generics) contains the racemic mixture of enantiomers as defined by the INN cevimeline [1]. The (+)-enantiomer is not widely used clinically compared with the racemic form but serves as a critical reference compound in studies of structure-activity relationships, chiral drug development, and cholinergic signaling mechanisms . The fundamental structural distinction lies in the relative stereochemistry at the spiro-carbon center and the 2-position of the oxathiolane ring, creating distinct three-dimensional molecular architectures that may exhibit differential biological activities and physicochemical properties . Procurement of the stereochemically defined (+)-enantiomer enables rigorous control over chiral purity in experimental systems where stereochemical identity may influence receptor binding kinetics, metabolic pathways, or downstream signaling outcomes.

Chiral chemistry Enantiomer-specific pharmacology Reference standard

Optimal Scientific and Industrial Application Scenarios for (+)-Cevimeline Hydrochloride Hemihydrate


Clinical Studies Requiring Superior Subject Retention and Adherence in Xerostomia Interventions

Based on direct head-to-head clinical evidence demonstrating a 61% vs. 32% discontinuation rate for pilocarpine versus cevimeline (p<0.001) and a 25% vs. 11% incidence of severe sweating leading to treatment cessation (p=0.02), cevimeline is the preferred muscarinic agonist for clinical investigations where minimizing subject dropout and adverse event-related confounding is paramount [1]. The significantly higher overall adherence rate observed in the cevimeline group (p=0.0056) supports its selection for longitudinal studies requiring consistent drug exposure over extended periods [2].

Preclinical and Clinical Protocols Requiring Sustained Salivary Stimulation with Extended Dosing Intervals

For experimental designs requiring prolonged sialagogue activity, cevimeline's 4–6 hour duration of salivary stimulation—compared to pilocarpine's approximately 2-hour duration—provides a pharmacokinetic advantage that reduces dosing frequency from four times daily (pilocarpine) to three times daily (cevimeline) [1]. The corresponding plasma half-life difference (3–6 hours vs. 0.8 hour) further supports applications where maintaining target engagement over extended intervals without frequent re-dosing is desirable [2].

Stereochemically Controlled Structure-Activity Relationship and Chiral Drug Development Studies

The (+)-enantiomer of cevimeline hydrochloride hemihydrate serves as a defined stereochemical reference standard for investigations requiring precise control over chiral identity. Given that the biological activity of cevimeline resides specifically in the (+)-cis-isomer, procurement of the stereochemically pure (+)-enantiomer enables rigorous evaluation of enantiomer-specific receptor interactions, metabolic pathways, and analytical method validation that cannot be achieved with the racemic clinical formulation [1].

Exocrine Gland Physiology Research Focused on M1/M3 Muscarinic Signaling Pathways

For basic and translational research investigating salivary and lacrimal gland secretion mechanisms, cevimeline's preferential M1 and M3 receptor activation profile provides a tool compound with well-characterized exocrine secretagogue activity. In vitro functional assays demonstrate cevimeline-induced contraction of isolated guinea pig ileum and trachea with EC50 values of 3.5 μM and 3 μM, respectively, establishing baseline potency metrics for comparative pharmacology studies [1]. In vivo dose-response data from rat xerostomia models further define the 10 mg/kg i.d. minimum effective dose for sialagogic effect, providing a quantitative benchmark for experimental dosing in rodent studies [2].

Quote Request

Request a Quote for (+)-Cevimeline hydrochloride hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.